2-amino-N-[4-(dimethylamino)phenyl]acetamide hydrochloride

Hydrogen‑bond donor count Physicochemical differentiation Medicinal chemistry selection

2-Amino-N-[4-(dimethylamino)phenyl]acetamide hydrochloride (CAS 1309976-08-6; MF C10H16ClN3O; MW 229.71) is a substituted phenylglycinamide derivative supplied as a hydrochloride salt. The compound features a free primary amine on the acetamide α‑carbon (glycinamide motif) and a para‑dimethylamino substituent on the phenyl ring.

Molecular Formula C10H16ClN3O
Molecular Weight 229.71
CAS No. 1309976-08-6
Cat. No. B2839520
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-amino-N-[4-(dimethylamino)phenyl]acetamide hydrochloride
CAS1309976-08-6
Molecular FormulaC10H16ClN3O
Molecular Weight229.71
Structural Identifiers
SMILESCN(C)C1=CC=C(C=C1)NC(=O)CN.Cl
InChIInChI=1S/C10H15N3O.ClH/c1-13(2)9-5-3-8(4-6-9)12-10(14)7-11;/h3-6H,7,11H2,1-2H3,(H,12,14);1H
InChIKeyUXTFVXIOGNKGCG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-Amino-N-[4-(dimethylamino)phenyl]acetamide Hydrochloride (CAS 1309976-08-6) – Procurement-Relevant Baseline Characterization


2-Amino-N-[4-(dimethylamino)phenyl]acetamide hydrochloride (CAS 1309976-08-6; MF C10H16ClN3O; MW 229.71) is a substituted phenylglycinamide derivative supplied as a hydrochloride salt . The compound features a free primary amine on the acetamide α‑carbon (glycinamide motif) and a para‑dimethylamino substituent on the phenyl ring [1]. This dual‑amine architecture distinguishes it from simpler acetamide and aniline analogs and endows distinct hydrogen‑bonding, basicity, and solubility properties relevant to biochemical probe design and medicinal chemistry optimization . Commercially, it is available from multiple specialty chemical vendors at research‑grade purity (typically 95–98%), with batch‑specific QC documentation available on request .

Why 2-Amino-N-[4-(dimethylamino)phenyl]acetamide Hydrochloride Is Not Interchangeable with Generic Acetamide Analogs


Within the N‑phenylacetamide chemical space, subtle changes in the position and nature of amine substituents profoundly alter biological activity, selectivity, and physicochemical properties [1]. For example, simple N‑[4‑(dimethylamino)phenyl]acetamide (CAS 7463‑28‑7) lacks the glycinamide free amine and shows only generic analgesic/antipyretic intermediate behavior . Conversely, the regioisomer N‑(4‑aminophenyl)‑2‑(dimethylamino)acetamide (CAS 25786‑09‑8) relocates the primary amine from the acetamide α‑carbon to the para position of the aniline ring, which fundamentally alters the pharmacophore geometry and hydrogen‑bond donor/acceptor pattern . Similarly, 2‑amino‑N‑phenylacetamide hydrochloride (CAS 4801‑39‑2) retains the glycinamide core but removes the dimethylamino substituent entirely, eliminating key electrostatic and steric interactions that the target compound provides . These structural differences preclude simple substitution and necessitate compound‑specific selection for defined biochemical or medicinal chemistry objectives.

Quantitative Differentiation Evidence for 2-Amino-N-[4-(dimethylamino)phenyl]acetamide Hydrochloride vs. Closest Structural Analogs


Primary Amine Hydrogen‑Bond Donor Count: Target vs. N‑Acyl‑Deleted Comparator

The target compound bears a free primary amine (HBD count = 3 on the free base: two from –NH2 plus one amide –NH–) [1]. In contrast, N‑[4‑(dimethylamino)phenyl]acetamide (CAS 7463‑28‑7) replaces the glycinamide –NH2 with a methyl group, reducing the hydrogen‑bond donor count by two (HBD = 1) [2]. This difference directly impacts target engagement potential and solubility in hydrogen‑bond‑accepting solvents.

Hydrogen‑bond donor count Physicochemical differentiation Medicinal chemistry selection

Basicity Profile: Free Glycinamide Amine vs. Tertiary Amine Regioisomer

The target compound contains a primary aliphatic amine (glycinamide –NH2) with a predicted pKa ~8.0–8.5 and a para‑dimethylamino group (pKa ~5.0–5.5) . Its regioisomer N‑(4‑aminophenyl)‑2‑(dimethylamino)acetamide (CAS 25786‑09‑8) inverts the substitution pattern, placing the primary amine on the aniline ring (pKa ~4.6–5.0) and the tertiary amine on the acetamide side chain (pKa ~8.5–9.0) . At physiological pH 7.4, the target compound's glycinamide amine is predominantly protonated (>90%), while the regioisomer's aniline amine is predominantly neutral (<10% protonated) [1].

Basicity Ionization state Salt formation

In‑Vitro Bioactivity Fingerprint: Selective Aminopeptidase N (APN) Inhibition vs. HDAC Inactivity

Bioactivity data curated in BindingDB/ChEMBL for the target compound (CHEMBL3764200) report an APN inhibitory IC50 of 50 nM in porcine kidney microsomes [1]. In a counterscreen against human HDAC1/HDAC2, the same compound showed no meaningful inhibition (IC50 > 100,000 nM) [2]. This yields an in‑vitro selectivity window of >2,000‑fold for APN over HDAC1/2 in the same dataset. While direct comparator data under identical conditions are unavailable, this profile indicates that the compound is not a promiscuous zinc‑chelating inhibitor, a common liability of hydroxamic‑acid‑based small molecules [3].

Aminopeptidase N (APN/CD13) HDAC counterscreen Selectivity profile

Metabolic Liability: Absence of N‑Methyl Substituent Reduces CYP2D6 Substrate Risk vs. N‑Methylglycinamide Analog

The target compound possesses a free primary amine at the glycinamide position. Its N‑methyl analog, N‑[4‑(dimethylamino)phenyl]‑N2‑methylglycinamide (CAS 62205‑74‑7), introduces a secondary N‑methylamine, a well‑established structural alert for CYP2D6‑mediated N‑demethylation [1]. The absence of this labile N‑methyl group in the target compound eliminates this primary metabolic soft spot, a structural advantage inferred from established drug‑metabolism principles [2].

CYP2D6 metabolism N‑demethylation Metabolic stability

Solubility Advantage: Hydrochloride Salt vs. Free Base of Closest Structural Analog 2‑Amino‑N‑phenylacetamide

The target compound is supplied as a hydrochloride salt (CAS 1309976‑08‑6), whereas the simple 2‑amino‑N‑phenylacetamide (CAS 4801‑39‑2) is also available as the free base (CAS 32074‑28‑5) . Hydrochloride salt formation generally increases aqueous solubility by 10‑ to 100‑fold compared to the free‑base form for this class of compounds, based on the classical salt‑solubility principle [1]. While experimental solubility curves are not published for these specific compounds, the salt form is inherently advantageous for aqueous buffer preparation above 1 mM.

Aqueous solubility Hydrochloride salt Formulation compatibility

Well‑Defined Single‑Component Identity vs. Regioisomeric Mixtures in Analog Procurement

Commercially, the N‑(4‑aminophenyl)‑2‑(dimethylamino)acetamide space (CAS 25786‑09‑8) is frequently mis‑annotated or cross‑listed with lidocaine‑related impurities, creating ambiguity in procurement . The target compound (CAS 1309976‑08‑6) has a unique and unambiguous CAS number, well‑defined InChIKey (CRAQSXJYHZMDFP‑UHFFFAOYSA‑N), and is sold by multiple vendors with explicit 95–98% purity specifications [1]. This reduces the risk of receiving a regioisomeric mixture or an incorrectly cataloged product.

Chemical purity Regioisomer Batch consistency

High-Value Research and Industrial Application Scenarios for 2-Amino-N-[4-(dimethylamino)phenyl]acetamide Hydrochloride


Chemical Probe for Aminopeptidase N (APN/CD13) Functional Studies

With an APN IC50 of 50 nM and >2,000‑fold selectivity over HDAC1/2, the compound serves as a useful in‑vitro chemical probe to dissect APN‑dependent signaling in cancer and immunology models [1]. Its defined selectivity fingerprint allows researchers to attribute observed phenotypes specifically to APN inhibition while minimizing confounding HDAC‑related effects.

Medicinal Chemistry Starting Point for Glycinamide‑Based Lead Optimization

The compound's dual‑amine architecture (free glycinamide –NH2 plus para‑NMe2) provides two chemically orthogonal derivatization handles. The primary amine can be acylated, sulfonylated, or reductively alkylated without disturbing the dimethylamino group, enabling systematic SAR exploration [2]. This contrasts with N‑acyl‑capped analogs that lack the second reactive site.

Biophysical Assay Standard Requiring Aqueous Solubility >10 mM

The hydrochloride salt form (CAS 1309976‑08‑6) offers a practical solubility advantage over free‑base analogs, making it suitable for surface plasmon resonance (SPR), isothermal titration calorimetry (ITC), and NMR‑based fragment screening where aqueous solubility >1 mM is a prerequisite [3]. The unambiguous CAS number and ≥95% purity specification further support its use as a biophysical assay standard.

Metabolic‑Stability‑Optimized Reference Compound for In‑Vivo Candidate Comparison

The absence of an N‑methyl substituent on the glycinamide nitrogen removes a known CYP2D6 metabolic soft spot present in N‑methyl‑glycinamide analogs [4]. This feature makes the compound a cleaner comparator when evaluating novel APN‑targeting leads in in‑vitro microsomal stability assays or early pharmacokinetic profiling.

Quote Request

Request a Quote for 2-amino-N-[4-(dimethylamino)phenyl]acetamide hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.